molecular formula C13H13FN2 B8313211 (3-Fluoro-4-(2-methylpyridin-4-yl)phenyl)methanamine

(3-Fluoro-4-(2-methylpyridin-4-yl)phenyl)methanamine

Cat. No.: B8313211
M. Wt: 216.25 g/mol
InChI Key: JXIMQCYXXHMVRZ-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(2-methylpyridin-4-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C13H13FN2 and its molecular weight is 216.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

[3-fluoro-4-(2-methylpyridin-4-yl)phenyl]methanamine

InChI

InChI=1S/C13H13FN2/c1-9-6-11(4-5-16-9)12-3-2-10(8-15)7-13(12)14/h2-7H,8,15H2,1H3

InChI Key

JXIMQCYXXHMVRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=C(C=C(C=C2)CN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2-methylpyridin-4-yl)boronic acid 15-1 (822 mg, 6.2 mmol), (4-chloro-3-fluorophenyl)methanamine 15-2 (798 mg, 5.00 mmol), Pd(PPh3)4 (173 mg, 0.15 mmol) and K3PO4 (1.59 g, 7.50 mmol) in dioxane (10 mL) and water (1 mL) was stirred at 96° C. under argon overnight. After cooling to room temperature, the mixture was filtered through celite, washed with ethyl acetate, and dried with Na2SO4. The filtrate was concentrated by rotavap and the residue subjected to silica gel column chromatography with 6% ammonia-saturated methanol in dichloromethane as eluent to give (3-fluoro-4-(2-methylpyridin-4-yl)phenyl)methanamine 15-3 as an oil.
Quantity
822 mg
Type
reactant
Reaction Step One
Quantity
798 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
173 mg
Type
catalyst
Reaction Step One

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